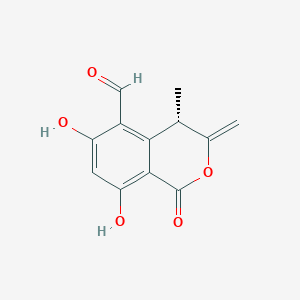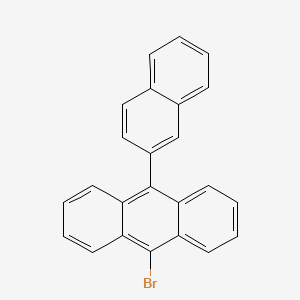
Acide 3-bromo-5-fluorophénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-fluorophenylboronic acid is an organic compound with the molecular formula C6H5BBrFO2. It belongs to the class of arylboronic acids, which are valuable building blocks in organic synthesis due to their ability to participate in various coupling reactions . This compound is particularly notable for its dual functionalities: the bromine (Br) and fluorine (F) atoms, which can participate in diverse chemical reactions, and the boronic acid group (B(OH)2), which allows it to couple with other molecules to form complex organic structures.
Applications De Recherche Scientifique
3-Bromo-5-fluorophenylboronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Material Science: The unique properties of the bromo and fluoro groups can be exploited to design materials with specific electronic, optical, or other desired characteristics.
Biological Research: It has been employed in the synthesis of novel pyrazole derivatives exhibiting potential anti-inflammatory activity.
Bioimaging: Researchers have utilized this compound to create fluorescent probes for selective bioimaging applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-5-fluorophenylboronic acid can be synthesized through the lithiation of dihalophenyl dioxazaborocines followed by reaction with electrophiles . This method involves the use of strong bases such as n-butyllithium to deprotonate the dihalophenyl dioxazaborocines, forming a reactive intermediate that can then react with various electrophiles to yield the desired boronic acid .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-5-fluorophenylboronic acid are not widely documented, the general approach involves large-scale lithiation reactions followed by electrophilic substitution. The process is typically carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-fluorophenylboronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be readily substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: The boronic acid group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with compatible organic partners containing suitable leaving groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol).
Major Products Formed
Mécanisme D'action
3-Bromo-5-fluorophenylboronic acid itself does not have a direct biological mechanism of action. Instead, it serves as a chemical building block for the synthesis of other molecules that may have biological activity. The boronic acid group allows it to couple with other molecules, forming complex structures that can interact with various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-fluorophenylboronic acid
- 3-Bromo-2-fluorophenylboronic acid
- 4-Bromo-5-fluorophenylboronic acid
Uniqueness
3-Bromo-5-fluorophenylboronic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which allows for selective reactions and the formation of specific products . This positional isomerism can lead to differences in reactivity and the types of products formed compared to other similar compounds .
Propriétés
IUPAC Name |
(3-bromo-5-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKKALLRVWTDOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584490 |
Source


|
| Record name | (3-Bromo-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-37-9 |
Source


|
| Record name | (3-Bromo-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)













